phosphanium iodide CAS No. 62839-83-2](/img/structure/B14506012.png)
[2-(2-Methoxyphenyl)ethenyl](triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)ethenylphosphanium iodide: is an organophosphorus compound that features a triphenylphosphonium group attached to a 2-(2-methoxyphenyl)ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)ethenylphosphanium iodide typically involves the reaction of triphenylphosphine with 2-(2-methoxyphenyl)ethenyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-(2-Methoxyphenyl)ethenylphosphanium iodide.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the iodide ion can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which 2-(2-Methoxyphenyl)ethenylphosphanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with specific pathways. The 2-(2-methoxyphenyl)ethenyl moiety can further modulate these interactions, leading to various biological effects.
類似化合物との比較
Triphenylphosphine: A common ligand in catalytic reactions.
[2-(2-Methoxyphenyl)ethenyl]phosphine: A related compound with similar structural features.
Uniqueness:
Enhanced Reactivity: The presence of both the triphenylphosphonium group and the 2-(2-methoxyphenyl)ethenyl moiety enhances the compound’s reactivity and versatility in chemical reactions.
Specificity: The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
特性
CAS番号 |
62839-83-2 |
|---|---|
分子式 |
C27H24IOP |
分子量 |
522.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)ethenyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H24OP.HI/c1-28-27-20-12-11-13-23(27)21-22-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-22H,1H3;1H/q+1;/p-1 |
InChIキー |
UWHMVARKHBEHGY-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC=C1C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


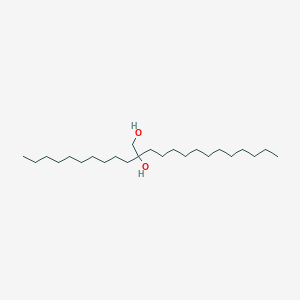
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
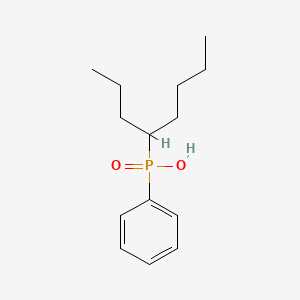

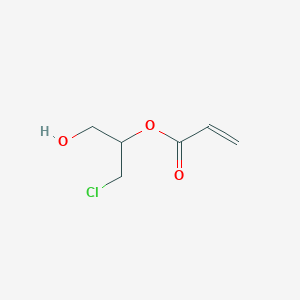

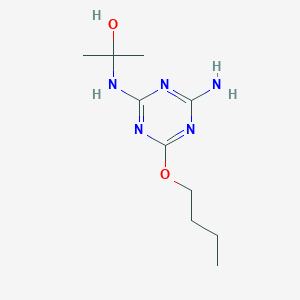
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
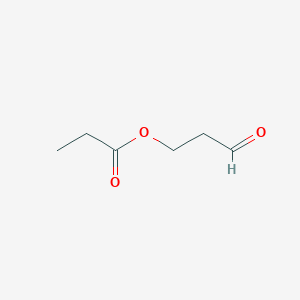
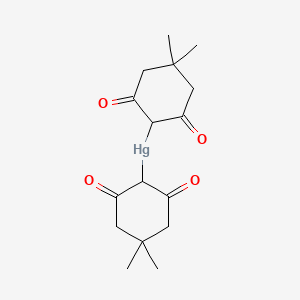
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
